2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride
Description
2-Amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one hydrochloride is a synthetic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, coupled with an amino-ketone moiety in its ethanone backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for analytical and pharmacological studies.
Properties
IUPAC Name |
2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-7(6(2)10-5)8(11)4-9;/h3,10H,4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYARDYSLCFDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents to introduce the amino and ethanone groups. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Overview
2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride is a pyrrole derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 188.65 g/mol. It serves as a versatile building block in organic synthesis and has been explored for its applications in medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme modulation and receptor interaction.
Organic Synthesis
In organic chemistry, 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride serves as a critical intermediate for synthesizing more complex molecules:
- Building Block : It is utilized in constructing various heterocyclic compounds and pharmaceuticals.
Material Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Development : Research into incorporating this pyrrole derivative into polymer matrices has shown promise in enhancing material properties such as conductivity and thermal stability.
Case Study 1: Anticancer Activity
A study conducted on various pyrrole derivatives demonstrated that modifications at the nitrogen position significantly enhanced cytotoxicity against specific cancer cell lines. The results indicated that 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride exhibited promising activity against breast cancer cells.
Case Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against a range of bacterial strains. The findings revealed that certain modifications led to increased effectiveness against resistant strains of bacteria, suggesting a pathway for developing new antibiotics based on this compound.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrrole core distinguishes it from phenyl-based analogs. Key structural differences and similarities are summarized below:
Key Observations :
- Bromo and methoxy substituents in bk-2C-B enhance lipophilicity and receptor affinity, whereas methyl groups on the pyrrole ring might reduce polarity .
Pharmacological and Analytical Comparisons
Receptor Affinity and Activity
- bk-2C-B: Acts as a serotonin receptor agonist (5-HT₂ₐ/₂C), with hallucinogenic effects linked to its bromo and methoxy substituents .
- Amphetamine Derivatives: Primarily dopamine/norepinephrine reuptake inhibitors; structural modifications (e.g., halogenation) modulate potency and selectivity .
- Target Compound: No direct pharmacological data are available. However, the amino-ketone moiety is common in psychoactive substances, suggesting possible central nervous system activity .
Analytical Detection
- bk-2C-B : Identified via pyrolysis product analysis (e.g., brominated phenethylamines) using GC/MS .
- Pyrazole/Thiophene Derivatives : Characterized by LC-MS/MS and NMR, with sulfur-containing analogs showing distinct fragmentation patterns .
- Target Compound : Likely requires similar advanced techniques (e.g., chiral chromatography or tandem mass spectrometry) due to its heterocyclic structure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrrole derivatives with ketone precursors under controlled temperatures (e.g., 60–80°C) and acidic conditions. Key steps may include protecting group strategies for the amine functionality.
- Validation : Use thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity . Infrared spectroscopy (IR) can verify functional groups like the carbonyl and amine hydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
